molecular formula C11H24O2 B3056878 2-Octylpropane-1,3-diol CAS No. 74971-70-3

2-Octylpropane-1,3-diol

Cat. No. B3056878
CAS RN: 74971-70-3
M. Wt: 188.31 g/mol
InChI Key: ZZJCWGKTESNSGK-UHFFFAOYSA-N
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Patent
US05275757

Procedure details

250 ml of ether and 19.0 of lithium aluminum hydride were put in a 1-liter four-necked flask, and a solution obtained by dissolving 72.1 g of the thus prepared diethyl octylmalonate in 50 ml of ether was put therein dropwise at such a rate that ether is gently refluxed. After the dropwise addition, the mixture was refluxed with heating for 3 hours, and after allowing it to cool, a mixture of water-THF was added to decompose excess lithium aluminum hydride. The resultant solid was removed by filtration, and the filtrate was washed with saturated saline and dried over anhydrous sodium sulfate. The crude crystal obtained by distilling away the solvents was recrystallized from isooctane to give 32.4 g of colorless crystals. Yield 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:15]([C:21](OCC)=[O:22])[C:16](OCC)=[O:17])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].O.C1COCC1>CCOCC>[CH2:7]([CH:15]([CH2:16][OH:17])[CH2:21][OH:22])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)C(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resultant solid was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude crystal obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling away the solvents
CUSTOM
Type
CUSTOM
Details
was recrystallized from isooctane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.